3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-amine
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Overview
Description
3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-amine is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-amine typically involves the reaction of 2,2-dimethoxyethanol with an appropriate oxazole precursor. One common method is the cyclization of 2,2-dimethoxyethylamine with a suitable carboxylic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carbonyl or carboxyl groups, while reduction can produce saturated heterocycles.
Scientific Research Applications
3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: This compound shares the dimethoxyethyl group but has a different heterocyclic structure.
Imidazo[1,2-a]quinoxalines: These compounds also contain nitrogen and oxygen atoms in their ring structures and exhibit similar chemical reactivity.
Uniqueness
3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-amine is unique due to its specific oxazole ring structure combined with the dimethoxyethyl group
Properties
CAS No. |
87149-79-9 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethyl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C7H12N2O3/c1-10-7(11-2)3-6-5(8)4-12-9-6/h4,7H,3,8H2,1-2H3 |
InChI Key |
YKCKIEIEDKOPNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=NOC=C1N)OC |
Origin of Product |
United States |
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